Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate
CAS No.: 1358311-57-5
Cat. No.: VC6982904
Molecular Formula: C25H22N2O3
Molecular Weight: 398.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358311-57-5 |
|---|---|
| Molecular Formula | C25H22N2O3 |
| Molecular Weight | 398.462 |
| IUPAC Name | methyl 8-methyl-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C25H22N2O3/c1-17-7-6-10-21-22(15-23(25(28)29-2)27-24(17)21)26-19-11-13-20(14-12-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27) |
| Standard InChI Key | STJTXDJFKSTUOV-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This compound features a quinoline core functionalized with a methyl group at position 8, a benzyloxy-substituted phenylamino group at position 4, and a methyl ester at position 2.
Structural Features
2.1 Molecular Formula and Weight
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Molecular Formula: C25H22N2O3
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Molecular Weight: Approximately 398.46 g/mol
2.2 Chemical Structure
The compound consists of:
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A quinoline backbone, which is a bicyclic aromatic system containing a benzene fused to a pyridine ring.
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A methyl group at position 8, enhancing lipophilicity.
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A benzyloxy group attached to the phenyl ring at position 4, contributing to steric bulk and potential interactions in biological systems.
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A methyl ester group at position 2, which may influence solubility and reactivity.
Synthesis Pathway
The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions:
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Formation of the Quinoline Core:
The quinoline framework can be constructed through cyclization reactions such as Skraup synthesis or Friedländer condensation. -
Functionalization at Position 4:
Introduction of the benzyloxy-substituted phenylamino group is achieved via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). -
Esterification at Position 2:
The carboxylic acid functionality is esterified using methanol in the presence of an acid catalyst.
Biological Significance
Quinoline derivatives like Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate are investigated for their pharmacological activities due to their ability to interact with biological targets such as enzymes, DNA, and receptors.
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Anticancer Potential: Quinoline derivatives are known for inhibiting kinases and topoisomerases, making them promising candidates in cancer therapy.
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Antimicrobial Activity: The quinoline scaffold has been widely studied for its antibacterial and antifungal properties.
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Fluorescent Properties: Substituted quinolines often exhibit fluorescence, making them useful in imaging applications.
Analytical Characterization
To confirm the structure and purity of the compound, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H NMR) and Carbon (C NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for ester groups).
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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X-ray Crystallography:
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Confirms three-dimensional structure when crystalline samples are available.
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Future Directions
Research on Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate could focus on:
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Pharmacological Evaluation: Screening for anticancer, antimicrobial, or antiviral activities.
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Structure-Activity Relationships (SAR): Systematic modifications to optimize efficacy and reduce toxicity.
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Formulation Development: Investigating solubility enhancers or prodrug strategies for improved bioavailability.
This detailed overview provides a foundation for understanding the properties, synthesis, and potential applications of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate in medicinal chemistry research.
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